molecular formula C16H13F3N2OS B2956947 N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea CAS No. 866049-28-7

N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea

Cat. No.: B2956947
CAS No.: 866049-28-7
M. Wt: 338.35
InChI Key: XYYPELJMTBGMHW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea typically involves the reaction of benzoyl chloride with N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

Scientific Research Applications

N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea has a wide range of scientific research applications:

Comparison with Similar Compounds

N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea can be compared with other similar compounds, such as:

    N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]urea: Similar structure but with an oxygen atom instead of sulfur.

    N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]isothiourea: An isomer with a different arrangement of atoms.

    N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiocarbamide: Another thiourea derivative with slight structural variations. The uniqueness of N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea lies in its specific trifluoromethyl and benzoyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[[2-methyl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c1-10-7-8-12(16(17,18)19)9-13(10)20-15(23)21-14(22)11-5-3-2-4-6-11/h2-9H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYPELJMTBGMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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